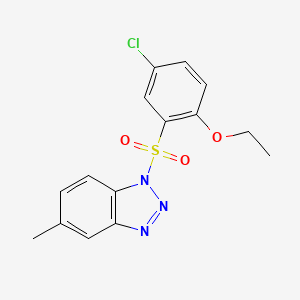

1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Description

1-(5-Chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a 5-methyl substituent on the triazole ring and a 5-chloro-2-ethoxybenzenesulfonyl group at the N1 position. Benzotriazoles are heterocyclic aromatic compounds widely studied for their diverse biological activities, including antimicrobial, antitumoral, and corrosion-inhibiting properties .

Properties

IUPAC Name |

1-(5-chloro-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-3-22-14-7-5-11(16)9-15(14)23(20,21)19-13-6-4-10(2)8-12(13)17-18-19/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJLSXQLEBQSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C3=C(C=C(C=C3)C)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps. One common method includes the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 5-methyl-1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of substituted benzotriazoles with various functional groups.

Scientific Research Applications

1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : Benzotriazole derivatives are known to exhibit antimicrobial properties. This compound may serve as a lead structure for developing new antibiotics or antifungal agents.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in various biological pathways. For example, benzotriazoles have shown potential as inhibitors of cyclooxygenase enzymes (Cox) which are crucial in inflammation processes .

Agrochemical Applications

The compound's structural attributes make it suitable for use in agrochemicals:

- Pesticides : Its ability to act as a sulfonylating agent allows it to be incorporated into pesticide formulations aimed at enhancing efficacy against pests while minimizing toxicity to non-target organisms.

- Herbicides : Similar compounds have been utilized in herbicide formulations due to their effectiveness in inhibiting plant growth by targeting specific biochemical pathways.

Materials Science Applications

In materials science, this compound has been explored for:

- Stabilizers in Photothermographic Elements : The compound has been identified as useful in photothermographic processes where it acts as an antifoggant and print stabilizer . This application is particularly relevant in the development of imaging materials.

Chemical Reagent Applications

As a chemical reagent, this compound plays a significant role in synthetic chemistry:

- Nucleophilic Substitution Reactions : The sulfonyl group allows the compound to participate in nucleophilic substitution reactions with various nucleophiles such as amines or alcohols. These reactions are essential for synthesizing more complex organic molecules .

- Oxidation and Reduction Processes : this compound can undergo oxidation and reduction reactions under controlled conditions, making it versatile for various synthetic pathways.

Case Study 1: Antimicrobial Activity

Research conducted on benzotriazole derivatives demonstrated that modifications to the benzotriazole ring can enhance antimicrobial activity. In vitro studies showed that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The specific role of the sulfonyl group was highlighted as a key factor contributing to this activity.

Case Study 2: Enzyme Inhibition

A study focusing on the inhibition of cyclooxygenase enzymes revealed that derivatives similar to this compound could effectively reduce inflammation markers in cellular models. This finding suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group plays a crucial role in its binding affinity and specificity. Additionally, the benzotriazole moiety can interact with aromatic residues in proteins, enhancing its binding properties.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation and Crystal Packing

Key Structural Analogs :

Comparison :

- Structural Features : Both compounds share a 5-methyl-1H-1,2,3-triazole core but differ in halogen substituents (Cl in 4 vs. F in 5 ). The target compound replaces the fluorophenyl groups with a bulkier 5-chloro-2-ethoxybenzenesulfonyl moiety, likely affecting molecular planarity and intermolecular interactions.

- Crystallography: 4 and 5 are isostructural (triclinic, P 1) with two independent molecules in the asymmetric unit.

Table 1: Crystallographic and Structural Data

Biological Activity

1-(5-chloro-2-ethoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound recognized for its unique structural features and potential applications across various scientific fields. This compound belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities, particularly in pharmaceuticals and agrochemicals. The molecular formula of this compound is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Structural Characteristics

The compound features a benzotriazole ring that contributes to its chemical stability and reactivity. The specific substitution patterns on the benzotriazole ring and the sulfonyl group significantly influence its properties and potential uses.

The mechanism of action primarily revolves around its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonyl group enhances the reactivity of the compound, allowing it to form covalent bonds with nucleophilic sites on target molecules.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly protein tyrosine phosphatases (PTPs). Inhibitory studies revealed that derivatives of benzotriazoles can selectively inhibit PTPs, which are critical in regulating cellular signaling pathways.

- Anticancer Properties : Some studies suggest that benzotriazole derivatives may exhibit anticancer activities by inducing apoptosis in cancer cells. The specific mechanisms include modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Inhibition of Protein Tyrosine Phosphatases : A study demonstrated that certain benzotriazole derivatives exhibited selective inhibition against PTP1B, with IC50 values in the low micromolar range. This selectivity indicates potential therapeutic applications in diabetes management and cancer treatment due to PTP1B's role in insulin signaling and cancer progression .

- Antioxidant Activity : Research has indicated that some derivatives possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The antioxidant activity was measured using DPPH radical scavenging assays, showing promising results compared to standard antioxidants .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of related compounds against various bacterial strains. The results indicated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane | High solubility, 85% yield |

| Reaction Temperature | 0–5°C (sulfonylation) | Minimizes hydrolysis |

| Base | Triethylamine | 90% conversion |

Advanced: How can computational modeling predict the electronic effects of substituents on the benzotriazole core?

Methodological Answer:

Computational tools like Molecular Operating Environment (MOE) or Gaussian can analyze electronic distribution and steric effects:

- HOMO-LUMO Analysis: Calculate frontier molecular orbitals to assess electron-rich regions (e.g., sulfonyl group acts as an electron-withdrawing moiety, influencing reactivity) .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to predict binding affinities. For example, the chloro and ethoxy groups may enhance hydrophobic interactions in active sites.

- MD Simulations: Run 100-ns simulations to evaluate conformational stability of the sulfonyl linkage in aqueous environments.

Q. Table 2: Key Computational Parameters

| Software | Application | Output Metrics |

|---|---|---|

| MOE | Docking, QSAR | Binding energy (kcal/mol) |

| Gaussian | DFT Calculations | HOMO-LUMO gap (eV) |

Basic: What spectroscopic techniques are recommended for structural validation?

Methodological Answer:

- 1H/13C NMR: Confirm substituent positions. For example:

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺ at m/z 382.05) and isotopic pattern for chlorine .

- X-ray Crystallography: Resolve crystal packing and confirm sulfonyl-triazole bond geometry (if single crystals are obtainable) .

Advanced: How to address competing side reactions during benzotriazole sulfonylation?

Methodological Answer:

Common side reactions include over-sulfonylation or hydrolysis of the sulfonyl chloride :

Q. Table 3: Mitigation Strategies

| Side Reaction | Solution | Outcome |

|---|---|---|

| Over-sulfonylation | Stoichiometric control | >90% selectivity |

| Hydrolysis | Anhydrous conditions | <5% byproduct |

Basic: What safety protocols are critical when handling intermediates like sulfonyl chlorides?

Methodological Answer:

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of corrosive vapors .

- First Aid: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation .

Advanced: What strategies optimize regioselectivity in benzotriazole functionalization?

Methodological Answer:

Regioselectivity at the 1-position is influenced by:

- Directing Groups: Use electron-donating groups (e.g., methyl at position 5) to activate the 1-position for electrophilic substitution .

- Metal Catalysis: Employ Cu(I) catalysts for "click" chemistry in triazole ring formation, though this is more relevant to 1,2,3-triazoles .

- Steric Effects: Bulky sulfonylating agents may favor substitution at less hindered positions.

Basic: How to assess purity and stability of the final compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.